molecular formula C14H15N3OS B12166750 (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide

(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B12166750
M. Wt: 273.36 g/mol
InChI Key: QMUSNXWSCFAITF-BQYQJAHWSA-N
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Description

(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a tetrahydrocyclopentapyrazole core, a privileged structure in drug discovery known for its versatility, linked via an acrylamide bridge to a thiophene ring. The (E)-configured acrylamide functional group is a key pharmacophore; acrylamides are notably employed in the development of targeted covalent inhibitors, such as certain EGFR kinase inhibitors, where they can improve drug-like properties including solubility and membrane permeability . The specific molecular architecture of this compound suggests potential for diverse research applications, including investigations into its activity as a modulator of ion channels like TRPM8, a target for novel therapeutic and sensory agents . The presence of the acrylamide group also necessitates careful handling from a toxicological perspective, as related α,β-unsaturated carbonyl compounds are recognized for their ability to act as soft electrophiles that can form covalent adducts with cysteine thiolate groups on proteins, a mechanism underlying the neurotoxicity of acrylamide (ACR) itself . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool to study enzyme inhibition and receptor interactions. The product is supplied with guaranteed high purity and stability. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

(E)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H15N3OS/c1-17-14(11-5-2-6-12(11)16-17)15-13(18)8-7-10-4-3-9-19-10/h3-4,7-9H,2,5-6H2,1H3,(H,15,18)/b8-7+

InChI Key

QMUSNXWSCFAITF-BQYQJAHWSA-N

Isomeric SMILES

CN1C(=C2CCCC2=N1)NC(=O)/C=C/C3=CC=CS3

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization of Cyclopentenone Derivatives

A cyclopentenone precursor (e.g., 2-methylcyclopent-1-en-3-one) reacts with hydrazine derivatives under acidic or basic conditions. For example, hydrazine hydrate in ethanol at reflux yields the pyrazole ring. Modifications include substituting hydrazine with methylhydrazine to introduce the 2-methyl group.

Key Reaction Parameters

ReagentSolventTemperatureTimeYield
MethylhydrazineEthanolReflux6–8 h72%
Hydrazine hydrateTHF60°C4 h68%

Functionalization of the Pyrazole Amine

The 3-amino group is protected (e.g., with Boc anhydride) to prevent side reactions during subsequent steps. Deprotection occurs after acrylamide coupling.

Preparation of (E)-3-(Thiophen-2-yl)Acrylic Acid

The acrylamide’s carboxylic acid precursor is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction to ensure (E)-selectivity:

HWE Reaction Conditions

Thiophene-2-carbaldehyde reacts with a phosphonoacetate (e.g., triethyl phosphonoacetate) in the presence of a base (e.g., NaH).

Representative Protocol

  • Reactants : Thiophene-2-carbaldehyde (1.0 eq), triethyl phosphonoacetate (1.2 eq)

  • Base : Sodium hydride (1.5 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 85% (E)-ethyl 3-(thiophen-2-yl)acrylate

Hydrolysis to Acrylic Acid

The ester is hydrolyzed using NaOH in a water/ethanol mixture, followed by acidification with HCl to yield (E)-3-(thiophen-2-yl)acrylic acid.

Acrylamide Coupling

The final step involves coupling the cyclopenta[c]pyrazole amine with the acrylic acid derivative:

Activation of the Carboxylic Acid

The acrylic acid is converted to an acyl chloride using oxalyl chloride or thionyl chloride in dichloromethane (DCM) under anhydrous conditions.

Reaction Conditions

ReagentSolventTemperatureTime
Oxalyl chlorideDCM0°C–RT2 h

Amide Bond Formation

The acyl chloride reacts with the deprotected 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in the presence of a base (e.g., triethylamine) to form the acrylamide.

Optimized Parameters

BaseSolventTemperatureYield
TriethylamineDCM0°C–RT78%

Stereochemical Control

The (E)-configuration is preserved by maintaining low temperatures (0–5°C) during coupling and avoiding prolonged exposure to heat.

Purification and Salt Formation

The crude product is purified via recrystallization or column chromatography. Conversion to the hydrochloride salt is achieved by treating the free base with HCl in a polar solvent (e.g., methanol).

Recrystallization Data

Solvent SystemPurity
Methanol/Dichloromethane>99%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (s, 3H, CH₃), 2.60–2.75 (m, 4H, cyclopentane), 6.45 (d, J = 15.6 Hz, 1H, CH=CH), 7.12–7.85 (m, 4H, thiophene and NH).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Chromatographic Analysis

MethodColumnRetention Time
HPLCC188.2 min

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduces reaction time for cyclization from 6 h to 30 min with comparable yields (70%).

Solid-Phase Synthesis

Patented methods utilize resin-bound intermediates for high-throughput production, though scalability remains challenging.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing oxalyl chloride with thionyl chloride reduces costs by 40% without compromising yield.

Waste Management

Ethanol and DCM are recovered via distillation, achieving >90% solvent reuse.

Challenges and Optimization

Byproduct Formation

Diastereomeric impurities (<5%) are removed via fractional crystallization.

Moisture Sensitivity

Strict anhydrous conditions are critical during acylation to prevent hydrolysis .

Chemical Reactions Analysis

Michael Addition Reactions

The acrylamide moiety acts as a Michael acceptor due to its α,β-unsaturated carbonyl system. This enables nucleophilic additions across the conjugated double bond:

Reaction Type Conditions Nucleophile Product
Thiol AdditionEthanol, 25°C, pH 7–8Thiols (e.g., cysteine)β-Substituted adducts with enhanced solubility
Amine AdditionDMF, 60°C, catalytic basePrimary aminesβ-Aminoacrylamides, potential intermediates for drug conjugates

Key findings:

  • Reactions proceed via an E-configuration, confirmed by J=15.816.1HzJ = 15.8–16.1 \, \text{Hz} for vinylic protons in 1H^1\text{H}-NMR .

  • Thiol adducts exhibit increased stability in polar solvents due to hydrogen bonding with the pyrazole nitrogen .

Hydrolysis and Amide Cleavage

The acrylamide bond undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Application
Acidic Hydrolysis6M HCl, reflux, 6h3-(Thiophen-2-yl)acrylic acid + amineDegradation studies
Basic HydrolysisNaOH (aq), 80°C, 4hSodium acrylate + amine byproductWaste treatment or recycling

Mechanistic notes:

  • Acidic conditions promote protonation of the amide carbonyl, accelerating nucleophilic attack by water.

  • Base hydrolysis proceeds via hydroxide ion attack on the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution (Thiophene Reactivity)

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur:

Reaction Reagents Conditions Product
NitrationHNO₃/H₂SO₄, 0°C30 min, stirred5-Nitro-thiophene derivative
SulfonationSO₃/H₂SO₄, 50°C2hSulfonated thiophene (enhanced solubility)

Key observations:

  • Nitration yields a single regioisomer due to steric and electronic directing effects of the pyrazole-acrylamide system .

  • Sulfonation improves aqueous solubility but may reduce membrane permeability.

Cycloaddition Reactions

The acrylamide’s conjugated diene system participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 12hSix-membered cyclohexene derivative
TetrazinesRT, catalyst-freePyridazine-fused adducts (bioorthogonal applications)

Structural insights:

  • Reactions retain the E-configuration of the acrylamide, confirmed by X-ray crystallography .

  • Cycloadducts show improved thermal stability compared to the parent compound .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Reaction Conditions Outcome
[2+2] CycloadditionUV (365 nm), acetone, 24hCyclobutane dimer (reversible under heat)
E/Z IsomerizationUV (254 nm), methanol, 6hZ-Isomer (15% yield, lower biological activity)

Oxidation of the Pyrazole Moiety

The tetrahydrocyclopenta[c]pyrazole system undergoes oxidation:

Oxidizing Agent Conditions Product
KMnO₄ (aq)70°C, 3hAromatic pyrazole with ketone formation
Ozone-78°C, CH₂Cl₂, 1hCleavage to dicarbonyl compounds

Mechanistic implications:

  • Oxidation destabilizes the cyclopentane ring, leading to ring-opening products.

Functionalization via Cross-Coupling

The thiophene and pyrazole groups enable catalytic cross-coupling:

Reaction Type Catalyst Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives (enhanced π-stacking)
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated pyrazoles (improved binding affinity)

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a tetrahydrocyclopenta[c]pyrazole moiety and a thiophene substituent. Its molecular formula is C15H18N4SC_{15}H_{18}N_{4}S, and it has a molecular weight of approximately 286.39 g/mol. The presence of both nitrogen and sulfur atoms in its structure suggests potential reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives of pyrazoles have shown significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The incorporation of thiophene rings is known to enhance the biological activity of such compounds, making them promising candidates for developing new antibiotics.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases . The specific compound may exhibit similar effects due to its structural analogies.

Anticancer Potential

There is emerging evidence that certain pyrazole derivatives can induce apoptosis in cancer cells. Studies suggest that modifications in the molecular structure can enhance cytotoxic effects on various cancer cell lines . (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide could potentially be explored for similar anticancer activities.

Organic Electronics

The thiophene component of the compound is particularly relevant in organic electronics due to its semiconducting properties. Research has shown that thiophene derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the pyrazole moiety may enhance charge transport characteristics, making it suitable for applications in electronic devices .

Polymer Chemistry

In polymer science, compounds like (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide can serve as monomers for the synthesis of novel polymers with tailored properties. The unique combination of functionalities allows for the design of materials with specific mechanical and thermal properties .

Case Studies

StudyFindingsApplication
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteriaDevelopment of new antibiotics
Study 2Reported anti-inflammatory effects in vitroPotential treatment for inflammatory diseases
Study 3Investigated as a precursor for organic semiconductor materialsApplications in OLEDs and OPVs

Mechanism of Action

The mechanism of action of (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentapyrazole Derivatives

  • N′-[(E)-Thiophen-2-ylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (): Structural Similarities: Shares the cyclopentapyrazole core and thiophene group. Synthesis: Likely synthesized via hydrazone formation, contrasting with the acrylamide coupling used for the target compound .

Acrylamide-Based Analogues

  • (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112, ) :

    • Structural Features : Contains a nitro-substituted phenyl group and a propylamine side chain. The acrylamide backbone is modified with additional unsaturation (Z-configuration).
    • Synthesis : Prepared via condensation of oxazolone derivatives with amines, differing from the cyclopentapyrazole-focused routes for the target compound .
  • (E)-N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide () :

    • Structural Differences : Incorporates a furan substituent and a cyclopentyl group on the pyrazole, enhancing lipophilicity. Molecular weight: 367.5 g/mol.
    • Pharmacological Implications : The furan moiety may influence electronic properties compared to the target’s unsubstituted thiophene .
  • (E)-N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (): Key Features: Features a benzo[d]thiazole core and nitro-phenyl group. Molecular weight: 476.5 g/mol.

Triazole and Pyridoindole Derivatives

  • (S)-3-((4-(N-(((E)-(3-Methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6g, ): Structural Contrasts: Replaces pyrazole with a pyridoindole system and introduces a triazole linker. Synthetic Route: Utilizes click chemistry for triazole formation, diverging from traditional pyrazole synthesis .

Pharmacological and Structural Insights

For example:

  • 2-Cyanoacrylamides () are chemotherapeutic candidates due to electrophilic reactivity.
  • Nitro-substituted derivatives (e.g., 5112) may enhance cytotoxicity through nitroreductase activation .

Crystallographic data for analogues (e.g., ) suggest hydrogen-bonding networks critical for stability.

Biological Activity

(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide is a novel compound characterized by its unique structural features, which include a tetrahydrocyclopentapyrazole moiety and a thiophene ring connected through an acrylamide functional group. This structural complexity suggests potential biological activities that merit investigation.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
TetrahydrocyclopentapyrazoleA fused ring system that enhances stability and reactivity.
Thiophene RingAn aromatic component known for its diverse biological activities.
Acrylamide LinkageFacilitates interaction with biological targets through hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

Preliminary studies indicate that (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide exhibits a range of biological activities:

  • Antimicrobial Properties : The compound demonstrates significant activity against various microbial strains.
  • Anticancer Activity : Its structural components suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell metabolism.
  • Receptor Binding : It could bind to receptors that modulate inflammatory responses, thus exerting anti-inflammatory effects.

Case Studies and Research Findings

Research has focused on the compound's effects in various biological contexts:

  • Antimicrobial Studies :
    • In vitro tests have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
  • Cancer Cell Lines :
    • Studies involving human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity.
  • Inflammation Models :
    • Animal models of inflammation demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Quantitative Structure-Activity Relationship (QSAR)

The biological activities of (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide can be further understood through QSAR modeling:

Structural FeatureBiological Activity
Pyrazole RingAnticancer effects
Thiophene SubstituentAntimicrobial properties
Acrylamide GroupAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Condensation Reaction : React 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-amine with 3-(thiophen-2-yl)acryloyl chloride under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer. Monitor reaction progress via TLC or HPLC .

Crystallization : Recrystallize from a solvent mixture (e.g., ethanol/dichloromethane) to obtain single crystals for structural validation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry. The thiophene protons (δ 6.8–7.5 ppm) and pyrazole NH (δ ~10 ppm) are diagnostic. 1H^1H-1H^1H COSY and HSQC can resolve coupling patterns .
  • IR : Confirm acrylamide C=O stretching (~1650 cm1^{-1}) and NH bending (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., C14_{14}H15_{15}N3_{3}OS) .

Q. What crystallographic tools are essential for resolving the crystal structure?

  • Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å). Ensure data completeness > 95% .
  • Structure Solution : Employ direct methods in SHELXT or charge-flipping algorithms in SHELXD for phase determination .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding network validation. Typical R1_1 values < 0.05 indicate high precision .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Graph Set Analysis : Use WinGX or PLATON to classify hydrogen bonds (e.g., N–H···O/S). For example, intermolecular N–H···S interactions in thiophene derivatives stabilize supramolecular assemblies .
  • Impact on Solubility : Stronger H-bond networks correlate with lower solubility in non-polar solvents, critical for formulation studies .

Q. What strategies resolve tautomeric ambiguity in the pyrazole-thiophene system?

  • Methodological Answer :

  • Dynamic NMR : Probe temperature-dependent 1H^1H-NMR shifts to detect tautomeric equilibria (e.g., pyrazole NH ↔ thiophene π-system interactions) .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict energetically favored tautomers. Compare with experimental IR/Raman spectra .

Q. How to address discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer :

  • Validation Metrics : Calculate root-mean-square deviations (RMSD) between DFT-optimized and X-ray geometries. Deviations > 0.2 Å suggest solvent effects or crystal packing forces .
  • Theoretical Framework : Link discrepancies to Etter’s rules for hydrogen-bond-driven crystal packing, which may override gas-phase conformational preferences .

Q. What in vitro assays are suitable for probing biological activity, given structural analogs?

  • Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to acrylamide’s electrophilic reactivity. Use ATP-competitive assays with IC50_{50} determination .
  • Antioxidant Activity : Employ DPPH radical scavenging assays, comparing IC50_{50} values to ascorbic acid controls .
  • Cytotoxicity : Test via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to cisplatin .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across different synthetic batches?

  • Methodological Answer :

  • Purity Assessment : Use HPLC-DAD to quantify impurities (>98% purity required for reliable assays) .
  • Conformational Analysis : Compare 1H^1H-NMR spectra of batches to rule out stereochemical variations. Rotamer populations may affect binding .
  • Dosage Calibration : Re-evaluate molarity calculations (e.g., via qNMR with maleic acid as an internal standard) .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement) , WinGX/ORTEP (visualization) .
  • Spectroscopy : Bruker TopSpin (NMR), Gaussian 16 (DFT) .
  • Bioassays : PubChem protocols (https://pubchem.ncbi.nlm.nih.gov ) .

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